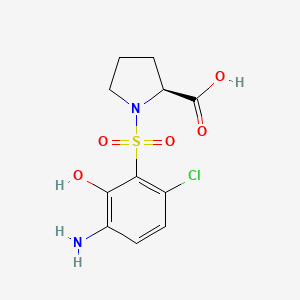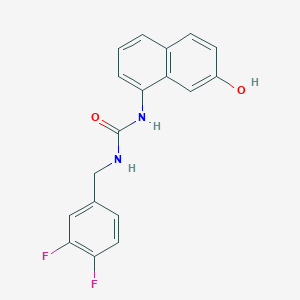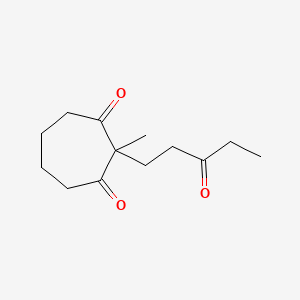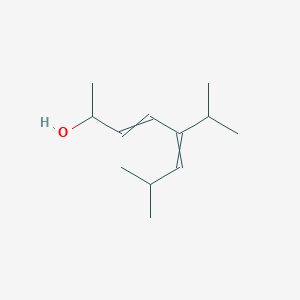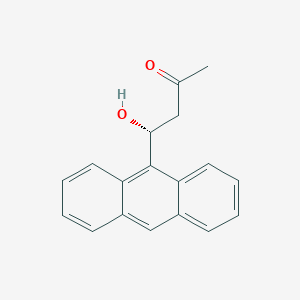
2-(2-Tert-butylphenoxy)-n-(naphthalen-2-yl)pyridin-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Tert-butylphenoxy)-n-(naphthalen-2-yl)pyridin-3-amine is an organic compound that belongs to the class of amines. It features a complex structure with a tert-butylphenoxy group, a naphthyl group, and a pyridin-3-amine moiety. Compounds with such structures are often of interest in various fields of chemistry and materials science due to their unique properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Tert-butylphenoxy)-n-(naphthalen-2-yl)pyridin-3-amine typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the tert-butylphenoxy group: This can be achieved by reacting tert-butylphenol with an appropriate halogenating agent.
Coupling with naphthyl group: The naphthyl group can be introduced through a coupling reaction, such as a Suzuki or Heck reaction.
Formation of pyridin-3-amine:
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-Tert-butylphenoxy)-n-(naphthalen-2-yl)pyridin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens or other nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may introduce new functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Possible applications in drug development and therapeutic research.
Industry: Use in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-(2-Tert-butylphenoxy)-n-(naphthalen-2-yl)pyridin-3-amine would depend on its specific interactions with molecular targets. This could involve binding to specific receptors or enzymes, influencing biological pathways, or altering chemical processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(2-Tert-butylphenoxy)-n-(phenyl)pyridin-3-amine: Similar structure but with a phenyl group instead of a naphthyl group.
2-(2-Tert-butylphenoxy)-n-(naphthalen-1-yl)pyridin-3-amine: Similar structure but with a naphthalen-1-yl group instead of naphthalen-2-yl.
Uniqueness
The uniqueness of 2-(2-Tert-butylphenoxy)-n-(naphthalen-2-yl)pyridin-3-amine lies in its specific combination of functional groups, which may confer unique chemical and physical properties compared to similar compounds.
Eigenschaften
CAS-Nummer |
917900-55-1 |
|---|---|
Molekularformel |
C25H24N2O |
Molekulargewicht |
368.5 g/mol |
IUPAC-Name |
2-(2-tert-butylphenoxy)-N-naphthalen-2-ylpyridin-3-amine |
InChI |
InChI=1S/C25H24N2O/c1-25(2,3)21-11-6-7-13-23(21)28-24-22(12-8-16-26-24)27-20-15-14-18-9-4-5-10-19(18)17-20/h4-17,27H,1-3H3 |
InChI-Schlüssel |
ULYDBAWDHYUPCD-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=CC=CC=C1OC2=C(C=CC=N2)NC3=CC4=CC=CC=C4C=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


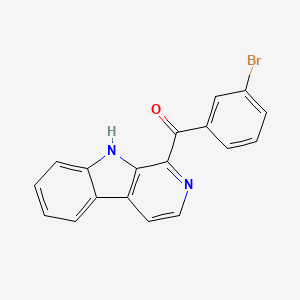
![N-[(1R)-1-(3-methylphenyl)ethyl]formamide](/img/structure/B15170669.png)
![(4E)-5-Amino-2-methyl-4-[(4-methylphenyl)imino]cyclohexa-2,5-dien-1-one](/img/structure/B15170671.png)

![4-(Anthracen-9-yl)-2,6-bis[3-(bromomethyl)-1H-pyrazol-1-yl]pyridine](/img/structure/B15170677.png)
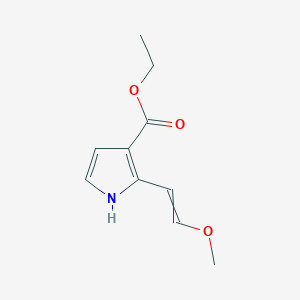
![Benzene, 1-[3-(2-propenyloxy)-1-propynyl]-4-(trifluoromethyl)-](/img/structure/B15170690.png)
![2-[1-(4-Methoxyphenyl)ethoxy]phenol](/img/structure/B15170694.png)
